

in vitro and in vivo evaluation of 2-(Trifluoromethyl)benzohydrazide-based compounds

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Compound of Interest

Compound Name: **2-(Trifluoromethyl)benzohydrazide**

Cat. No.: **B1306051**

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A Comparative Guide to the In Vitro and In Vivo Evaluation of 2-(Trifluoromethyl)benzohydrazide-Based Compounds

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **2-(Trifluoromethyl)benzohydrazide**-based compounds and their alternatives, supported by experimental data.

Introduction

Compounds incorporating a **2-(Trifluoromethyl)benzohydrazide** scaffold have garnered significant interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and lipophilicity. This guide synthesizes recent findings on the biological evaluation of these compounds, focusing on their potential as cholinesterase inhibitors, antimicrobial agents, and anticancer therapeutics.

Data Presentation

The following tables summarize the quantitative data from various studies to facilitate a clear comparison of the biological activities of different **2-(Trifluoromethyl)benzohydrazide** derivatives.

Table 1: In Vitro Cholinesterase Inhibition

Compound	Target Enzyme	IC50 (μM)	Source
4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide (2l)	Acetylcholinesterase (AChE)	46.8	[1][2]
Butyrylcholinesterase (BuChE)		19.1	[1][2]
N-Tridecyl-2-[4-(trifluoromethyl)benzyl]hydrazine-1-carboxamide	Acetylcholinesterase (AChE)	27.04 - 106.75 (range for series)	[3]
Butyrylcholinesterase (BuChE)		58.01 - 277.48 (range for series)	[3]
N-Pentadecyl-2-[4-(trifluoromethyl)benzyl]hydrazine-1-carboxamide	Acetylcholinesterase (AChE)	Identified as most potent and selective	[3]
2-chlorobenzylidene derivative (2d)	Butyrylcholinesterase (BuChE)	More potent inhibitor of BuChE than AChE	[1][2]
2-(trifluoromethyl)benzylidene derivative (2q)	Butyrylcholinesterase (BuChE)	More potent inhibitor of BuChE than AChE	[1][2]
Rivastigmine (Reference Drug)	Acetylcholinesterase (AChE)	Some compounds exhibited lower IC50	[3]

Table 2: In Vitro Antimicrobial Activity

Compound	Test Organism	MIC (µM)	Source
N-Hexyl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine (4)	Mycobacterium tuberculosis H37Rv	≥ 62.5	[3]
Nontuberculous mycobacteria (M. avium, M. kansasi)	Mild activity	[3]	

Table 3: In Vitro Anticancer Activity

Compound	Cell Line	IC50 (µM)	Source
7-Chloro-3-phenyl-5-(trifluoromethyl)[4,5-d]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b)	A375 (Melanoma)	Not specified, but most active in series	[5]
C32 (Amelanotic melanoma)	[5]		
DU145 (Prostate cancer)	[5]		
MCF-7/WT (Breast cancer)	[5]		
N-Alkyl-2-[4-(trifluoromethyl)benzyl]hydrazine-1-carboxamides (2a-2d)	HepG2 (Hepatocellular carcinoma)	No cytostatic action at 100 µM	[3]
MonoMac6 (Monocyte)	No cytostatic action at 100 µM	[3]	

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

- Principle: The enzyme hydrolyzes the substrate (acetylthiocholine for AChE or butyrylthiocholine for BuChE) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring its absorbance at 412 nm. The rate of color formation is proportional to the enzyme activity.
- Reagents:
 - Phosphate buffer (pH 8.0)
 - AChE or BuChE enzyme solution
 - Test compound solutions at various concentrations
 - Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution
 - DTNB solution
- Procedure:
 - In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution (or buffer for control).
 - Add the enzyme solution (AChE or BuChE) to each well and incubate.
 - Initiate the reaction by adding the substrate solution (ATCI or BTCI).
 - Measure the absorbance at 412 nm at regular intervals using a microplate reader.

- Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control reaction. The IC₅₀ value, the concentration of inhibitor that causes 50% inhibition, is then determined.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

- Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism after incubation.
- Reagents and Materials:
 - Sterile 96-well microtiter plates
 - Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth
 - Standardized inoculum of the test microorganism
 - Test compound solutions at various concentrations
- Procedure:
 - Prepare serial two-fold dilutions of the test compound in the broth in the wells of a microtiter plate.
 - Inoculate each well with a standardized suspension of the test microorganism.
 - Include a growth control (no compound) and a sterility control (no inoculum).
 - Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
- Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vivo Anticancer Efficacy Study (Xenograft Mouse Model)

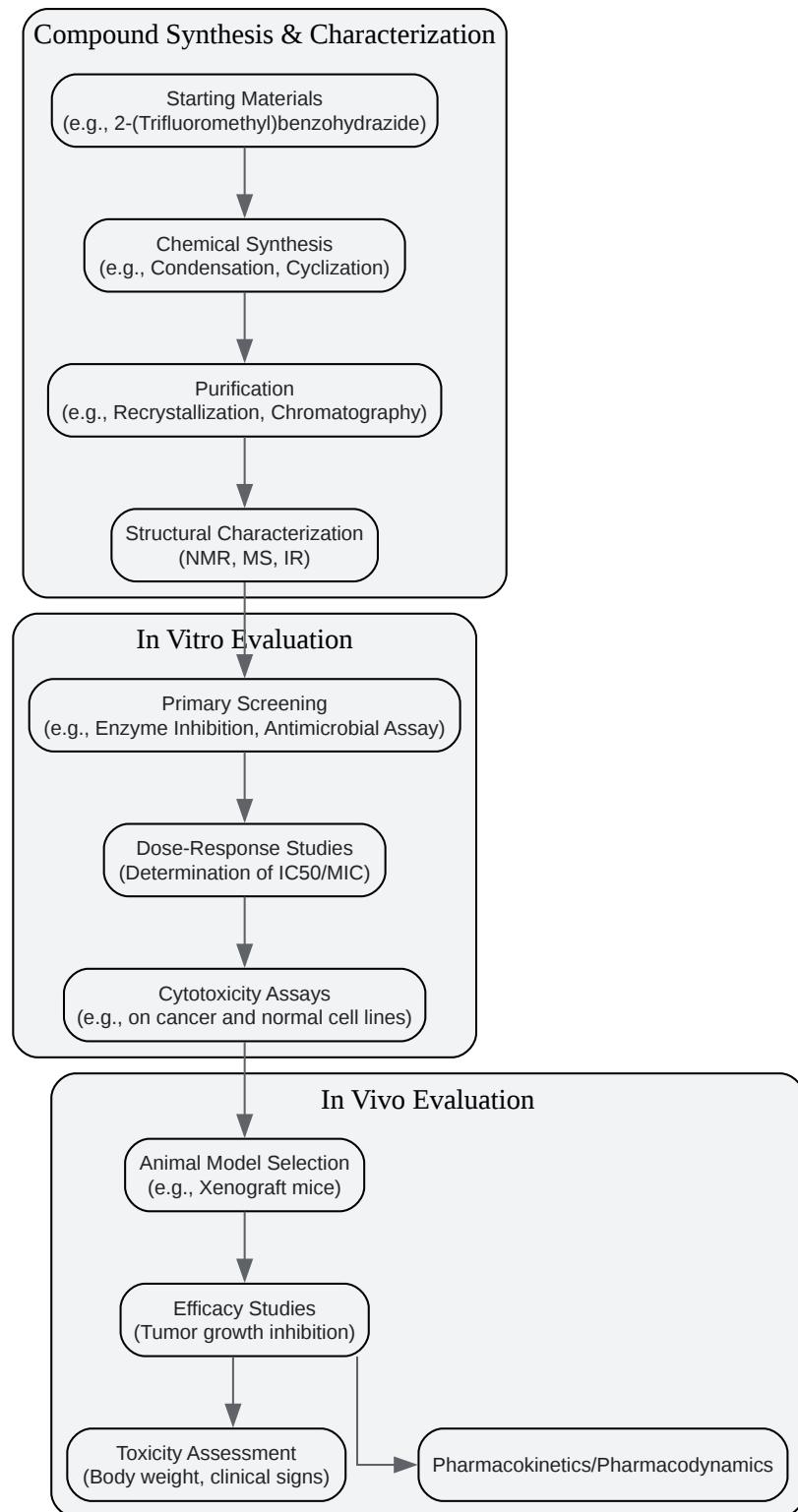
This model is used to evaluate the efficacy of a potential anticancer agent in a living organism.

- Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and the effect on tumor growth is monitored.
- Animals: Immunocompromised mice (e.g., nude or SCID mice).
- Procedure:
 - Cell Culture and Implantation: Culture human cancer cells and implant them subcutaneously or orthotopically into the mice.
 - Tumor Growth and Randomization: Allow tumors to grow to a palpable size. Randomize mice into treatment and control groups with similar mean tumor volumes.
 - Treatment: Administer the test compound and vehicle control to the respective groups via a suitable route (e.g., intraperitoneal, intravenous, oral).
 - Monitoring: Measure tumor volume and body weight of the mice regularly. Observe for any signs of toxicity.
 - Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified treatment duration.
- Data Analysis: Compare the tumor growth in the treatment group to the control group. Tumor growth inhibition (TGI) is a common metric for efficacy.

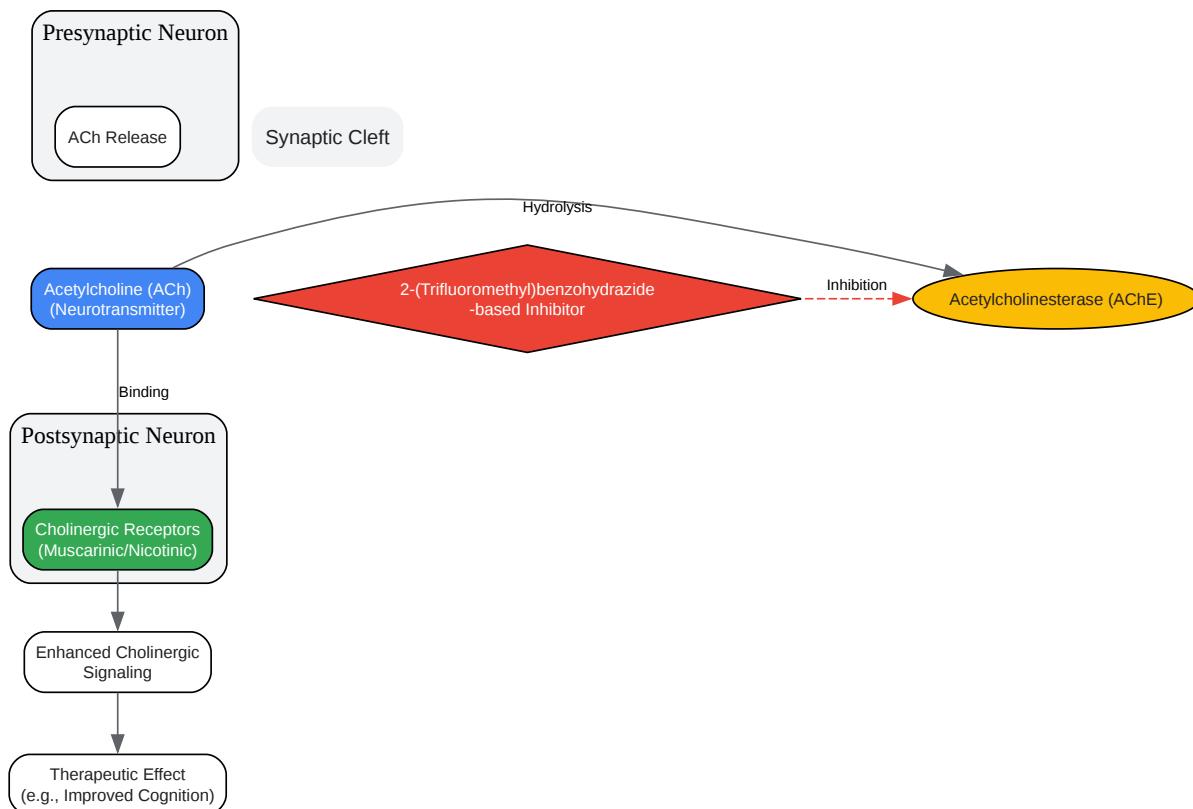
Mandatory Visualization

The following diagrams illustrate key workflows and pathways relevant to the evaluation of **2-(Trifluoromethyl)benzohydrazide**-based compounds.

Experimental Workflow for Drug Discovery

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Caption: Experimental Workflow for the Synthesis and Biological Evaluation of Novel Compounds.



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Caption: Signaling Pathway of Cholinesterase Inhibitors.

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